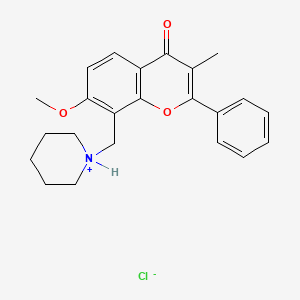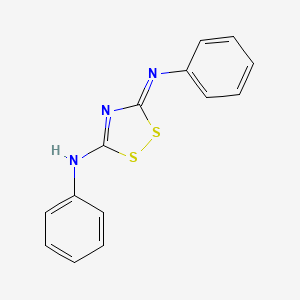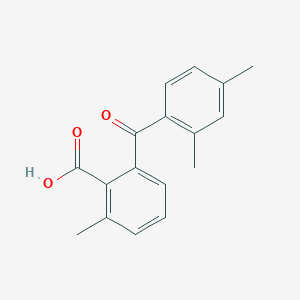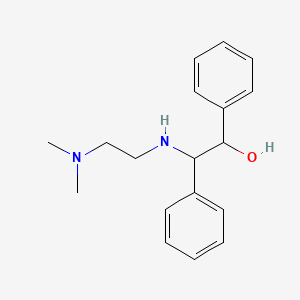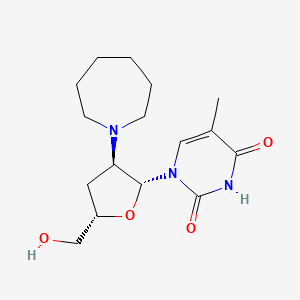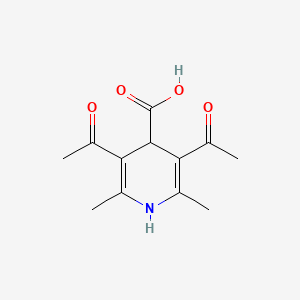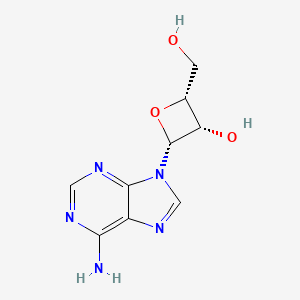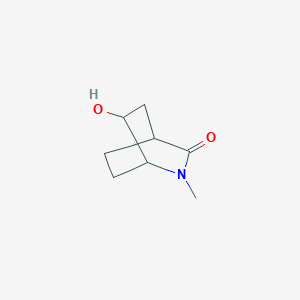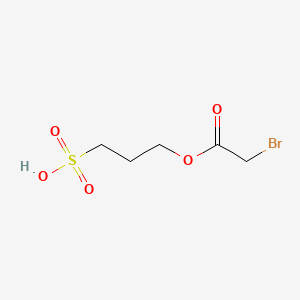
3-((Bromoacetyl)oxy)-1-propanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Bromoacetyl)oxy)-1-propanesulfonic acid is a chemical compound that features a bromoacetyl group attached to a propanesulfonic acid moiety
Méthodes De Préparation
The synthesis of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid typically involves the reaction of bromoacetyl bromide with 1-propanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
3-((Bromoacetyl)oxy)-1-propanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding acid and alcohol.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
3-((Bromoacetyl)oxy)-1-propanesulfonic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for drug development.
Industrial Applications: It is used in the production of various chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The sulfonic acid moiety enhances the compound’s solubility and reactivity in aqueous environments.
Comparaison Avec Des Composés Similaires
3-((Bromoacetyl)oxy)-1-propanesulfonic acid can be compared with other bromoacetyl derivatives and sulfonic acid-containing compounds. Similar compounds include:
Bromoacetyl bromide: A simpler bromoacetyl derivative used in organic synthesis.
1-Propanesulfonic acid: A sulfonic acid compound with applications in various chemical processes.
Propriétés
Numéro CAS |
89799-80-4 |
|---|---|
Formule moléculaire |
C5H9BrO5S |
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
3-(2-bromoacetyl)oxypropane-1-sulfonic acid |
InChI |
InChI=1S/C5H9BrO5S/c6-4-5(7)11-2-1-3-12(8,9)10/h1-4H2,(H,8,9,10) |
Clé InChI |
HVTCXWFFAHQFGR-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)CBr)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



